molecular formula C7H13NO3 B14808463 (1-Ethoxy-ethylidene)-carbamic acid ethyl ester

(1-Ethoxy-ethylidene)-carbamic acid ethyl ester

Cat. No.: B14808463
M. Wt: 159.18 g/mol
InChI Key: KYCDKCMASTUOPK-SOFGYWHQSA-N
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Description

(1-Ethoxy-ethylidene)-carbamic acid ethyl ester is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields such as agriculture, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethoxy-ethylidene)-carbamic acid ethyl ester typically involves the reaction of ethyl carbamate with ethyl vinyl ether under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes a condensation reaction to form the desired ester. The reaction conditions usually include a temperature range of 50-70°C and the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The process involves the same basic reaction as in the laboratory synthesis but is optimized for large-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

Types of Reactions

(1-Ethoxy-ethylidene)-carbamic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can convert the ester into alcohols or amines.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various carbamate derivatives, alcohols, amines, and substituted esters, depending on the specific reaction and conditions used.

Scientific Research Applications

Chemistry

In chemistry, (1-Ethoxy-ethylidene)-carbamic acid ethyl ester is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various carbamate-based compounds.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Carbamates are known to inhibit cholinesterase enzymes, making them useful in studying enzyme kinetics and mechanisms.

Medicine

Medically, carbamate derivatives have been explored for their potential use as pharmaceuticals. They exhibit a range of biological activities, including anti-inflammatory, analgesic, and antineoplastic properties.

Industry

In the industrial sector, this compound is used in the production of polymers and resins. It is also employed as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1-Ethoxy-ethylidene)-carbamic acid ethyl ester involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl carbamate: A simpler carbamate ester with similar chemical properties.

    Methyl carbamate: Another carbamate ester used in similar applications.

    Phenyl carbamate: A more complex carbamate with additional aromatic properties.

Uniqueness

(1-Ethoxy-ethylidene)-carbamic acid ethyl ester is unique due to its specific ethoxy-ethylidene group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its use in diverse scientific fields make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

ethyl (1E)-N-ethoxycarbonylethanimidate

InChI

InChI=1S/C7H13NO3/c1-4-10-6(3)8-7(9)11-5-2/h4-5H2,1-3H3/b8-6+

InChI Key

KYCDKCMASTUOPK-SOFGYWHQSA-N

Isomeric SMILES

CCO/C(=N/C(=O)OCC)/C

Canonical SMILES

CCOC(=NC(=O)OCC)C

Origin of Product

United States

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